molecular formula C11H8ClNO B12208643 6-Chloro-8-methylquinoline-2-carbaldehyde

6-Chloro-8-methylquinoline-2-carbaldehyde

Cat. No.: B12208643
M. Wt: 205.64 g/mol
InChI Key: LAPKTGGSIVMGSQ-UHFFFAOYSA-N
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Description

6-Chloro-8-methylquinoline-2-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of a chloro group at the 6th position and a methyl group at the 8th position of the quinoline ring, along with an aldehyde group at the 2nd position, makes this compound unique and versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methylquinoline-2-carbaldehyde can be achieved through several methods. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Doebner–von Miller reaction is often employed, where aniline and acrolein are reacted in the presence of a strong acid to form the quinoline ring . Another method involves the use of microwave irradiation, which offers operational simplicity, enhanced safety, and low environmental impact .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methylquinoline-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reactions are typically carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 6-Chloro-8-methylquinoline-2-carboxylic acid.

    Reduction: 6-Chloro-8-methylquinoline-2-methanol.

    Substitution: Various substituted quinoline derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-Chloro-8-methylquinoline-2-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro and methyl groups can influence the compound’s lipophilicity and ability to penetrate cell membranes, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-8-methylquinoline-2-carbaldehyde is unique due to the specific positioning of its functional groups, which allows for a diverse range of chemical reactions and applications. The combination of the chloro, methyl, and aldehyde groups provides a versatile platform for the synthesis of various derivatives with potential biological and industrial applications .

Properties

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

6-chloro-8-methylquinoline-2-carbaldehyde

InChI

InChI=1S/C11H8ClNO/c1-7-4-9(12)5-8-2-3-10(6-14)13-11(7)8/h2-6H,1H3

InChI Key

LAPKTGGSIVMGSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(C=C2)C=O)Cl

Origin of Product

United States

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